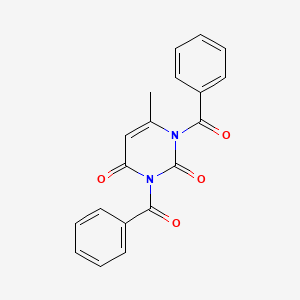

![molecular formula C18H30N4O3 B5655880 N'-{2-[8-(cyclopropylmethyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5655880.png)

N'-{2-[8-(cyclopropylmethyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}-N,N-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a diazaspiro[5.5]undecane derivative, a class of nitrogen-containing spiro-heterocycles known for their broad range of pharmaceutical and biological activities. These compounds are of significant interest due to their presence in various naturally occurring molecules and their pharmacological potential.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, closely related to the target compound, involves a stereoselective cascade cyclization process. This process includes a [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones, facilitated by diethylamine at ambient temperature. This methodology is capable of furnishing diazaspiro[5.5]undecane derivatives in excellent yields (up to 98%) from easily accessible symmetric and non-symmetric divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated primarily through NMR and X-ray crystallographic techniques. Single-crystal X-ray studies have revealed that the cyclohexanone unit of spirocycles often prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions being significant drivers of crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Esterification with Dimethyl Carbonate : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as an effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate (DMC), involving an initial N-acylation of DBU with DMC to form a carbamate intermediate. This reaction pathway signifies the compound's potential in facilitating reactions involving acid-sensitive functionality (Shieh et al., 2002).

Domino [2+2+2] Cycloaddition Reaction : The compound participates in domino [2+2+2] cycloaddition reactions, demonstrating its utility in constructing polyfunctionalized spirocyclic derivatives. This reaction showcases the compound's versatility in engaging in complex synthetic routes with high diastereoselectivity (Liu et al., 2021).

Propiedades

IUPAC Name |

3-[2-[2-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl]-2-oxoethyl]-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O3/c1-20(2)17(25)19-10-16(24)21-9-3-7-18(12-21)8-6-15(23)22(13-18)11-14-4-5-14/h14H,3-13H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGNYUIFFVMGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{2-[8-(cyclopropylmethyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}-N,N-dimethylurea (non-preferred name) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5655816.png)

![1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide](/img/structure/B5655822.png)

![1'-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5655832.png)

![9-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5655857.png)

![2-(2-methoxyethyl)-9-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655859.png)

![1-acetyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5655862.png)

![3-amino-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5655866.png)

![8-(6-cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655890.png)

![3-[1-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]piperidine-1-carboxamide](/img/structure/B5655895.png)

![1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5655909.png)

![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5655917.png)